molecular formula C16H13ClFN3O2 B1683844 N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 690206-97-4

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B1683844
M. Wt: 333.74 g/mol
InChI Key: YHUIUSRCUKUUQA-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram or a 3D conformation.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying its chemical properties like its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.


Scientific Research Applications

  • Anticancer Properties : One of the primary applications of this compound is in the field of oncology. Research has shown that certain derivatives of this compound, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, are potent apoptosis inducers and show efficacy in various cancer models, including human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Additionally, the synthesis and evaluation of various 4-aminoquinoline derivatives have demonstrated their cytotoxic effects on different human breast tumor cell lines, suggesting their potential as a new class of anticancer agents (Haiwen Zhang et al., 2007).

  • Potential in PET Imaging for Tumor Detection : Studies have also explored the use of 4-aminoquinazoline derivatives as potential PET imaging agents for tumor detection. Research indicates that certain derivatives show significant accumulation in tumors and fast clearance from muscle and blood, making them promising candidates for PET imaging in cancer diagnosis (Yurong Chen et al., 2012).

  • Antibacterial Properties : The compound has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of a novel derivative with excellent antibacterial potency, indicating its potential in developing new antibacterial agents (Y. Kuramoto et al., 2003).

  • DNA-Binding and Anti-tumor Activities : Research on N-alkyl(anilino)quinazoline derivatives has demonstrated significant DNA interaction and cytotoxic activities, indicating their potential use in cancer treatment and as DNA intercalating agents (A. Garofalo et al., 2010).

  • Antiviral Properties : This compound and its derivatives have been evaluated for their antiviral activities. Studies have identified potent inhibitors for viruses like dengue and Venezuelan equine encephalitis virus, showcasing their potential in treating emerging viral infections (Sirle Saul et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions. For a drug, this could involve studying its efficacy in different populations or its potential for treating other diseases. For a chemical compound, this could involve studying its reactivity under different conditions or synthesizing derivatives of the compound.


I hope this general information is helpful. If you have a specific question about any of these topics, feel free to ask!


properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUIUSRCUKUUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416176
Record name ZM 306416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS RN

690206-97-4
Record name ZM 306416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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